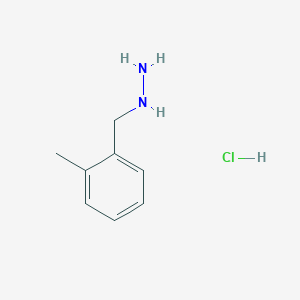

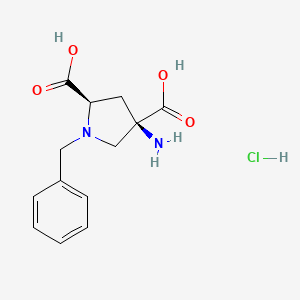

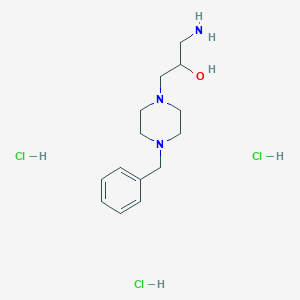

![molecular formula C8H8BrN3O B1520986 2-(2-Bromethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-on CAS No. 1000932-43-3](/img/structure/B1520986.png)

2-(2-Bromethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-on

Übersicht

Beschreibung

The [1,2,4]triazolo[4,3-a]pyridin-3-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyridin-3-one ring fused with a [1,2,4]triazolo ring .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3-one compounds often involves the reaction of pyridinium tetrafluoroborates with other compounds under mild basic conditions .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques like X-ray diffractometry and spectroscopic techniques .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including reactions with rhodium and palladium complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optical, electrochemical, and semiconductor properties, have been studied .Wissenschaftliche Forschungsanwendungen

Proteomikforschung

Diese Verbindung ist ein Spezialprodukt, das in der Proteomikforschung eingesetzt wird . Proteomik ist die großangelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Feld ist entscheidend für das Verständnis vieler biologischer Prozesse.

Antipsychotika

Triazolopyridinone, zu denen auch die fragliche Verbindung gehört, zeigen eine hervorragende antipsychotische Aktivität und sind als Antipsychotika nützlich . Sie können zur Behandlung von psychotischen Zuständen eingesetzt werden .

Beruhigende Wirkung

Die Verbindung hat in verschiedenen Tierversuchen eine beruhigende Wirkung gezeigt . Dies macht sie potenziell nützlich bei der Entwicklung von Beruhigungsmitteln.

Blutdrucksenkende Wirkung

Die Verbindung hat eine blutdrucksenkende Wirkung gezeigt , was auf ihren potenziellen Einsatz bei der Behandlung von Bluthochdruck hindeutet.

Schmerzlindernde Wirkung

Die Verbindung hat in verschiedenen Tierversuchen eine schmerzlindernde Wirkung gezeigt , was auf ihren potenziellen Einsatz in der Schmerztherapie hindeutet.

Antidepressivum

Die Verbindung hat sich als Antidepressivum erwiesen, das in seiner Wirksamkeit Imipramin entspricht, aber mit weniger Nebenwirkungen . Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antidepressiva.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

The mode of action of a compound depends on its chemical structure and the nature of its target. It can inhibit or activate the target, leading to changes in cellular functions .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can affect its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .

The action of a compound can also be influenced by environmental factors such as temperature, pH, and the presence of other substances . These factors can affect the compound’s stability, solubility, and interaction with its target .

Biochemische Analyse

Biochemical Properties

2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as rhodium and palladium complexes The nature of these interactions involves the formation of stable complexes, which can be analyzed using spectroscopic techniques .

Cellular Effects

The effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit catalytic activity in the Suzuki–Miyaura cross-coupling reaction, which is essential for the synthesis of various organic compounds . Additionally, its interaction with cellular components can lead to changes in cellular function, highlighting its potential as a biochemical tool.

Molecular Mechanism

The molecular mechanism of action of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its binding interactions with biomolecules. This compound acts as a ligand, forming complexes with metals such as rhodium and palladium . These complexes exhibit unique properties that can be exploited for various biochemical applications. The binding interactions are characterized by the formation of stable complexes, which can be analyzed using techniques such as X-ray diffractometry and infrared spectroscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under mild basic conditions, which is essential for its use in biochemical research

Dosage Effects in Animal Models

The effects of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, making it suitable for biochemical studies. At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with rhodium and palladium complexes highlights its role in catalytic processes, which are essential for understanding its metabolic pathways

Transport and Distribution

The transport and distribution of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a critical factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in determining its subcellular localization, which is essential for understanding its mechanism of action and optimizing its use in research.

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBWVRDLHOYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

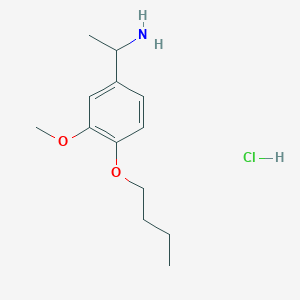

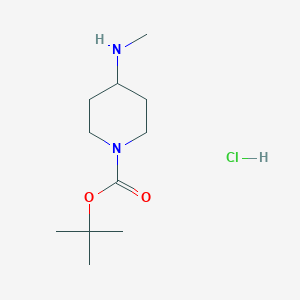

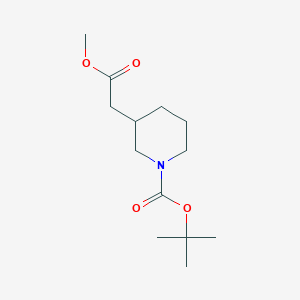

![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)

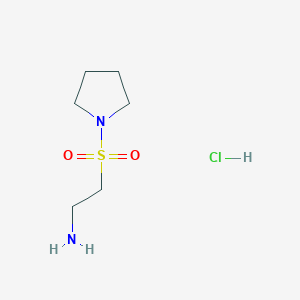

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)

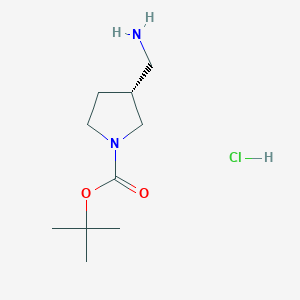

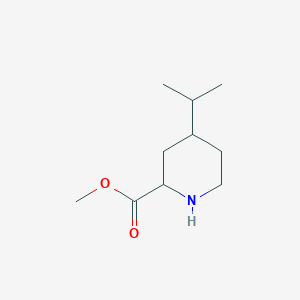

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)